

Budralazine: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Budralazine, a phthalazine derivative, is a direct-acting vasodilator with antihypertensive properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed information on its mechanism of action, alongside a comparative analysis with the structurally related compound hydralazine, is presented. This document also outlines key experimental methodologies for its study and summarizes available quantitative data to support further research and development.

Chemical Structure and Identifiers

Budralazine is chemically known as 1-[2-(1,3-dimethyl-2-butenylidene)hydrazino]phthalazine. [1] Its structure features a phthalazine ring system linked to a hydrazone side chain.



Identifier	Value	
IUPAC Name	N'-(4-methylpent-3-en-2-ylidene)phthalazin-1- ylhydrazine	
Systematic Name	4-METHYL-3-PENTEN-2-ONE (1- PHTHALAZINYL)HYDRAZONE	
CAS Number	36798-79-5	
Molecular Formula	C14H16N4	
Molecular Weight	240.3 g/mol	
SMILES	CC(=CC(=NNc1c2cccc2cnn1)C)C	
InChlKey	DQGFCLJXYFXXIJ-UHFFFAOYSA-N	
InChI	InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14- 13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3, (H,17,18)	

Physicochemical Properties

While extensive experimental data on the physicochemical properties of **budralazine** are not readily available in the public domain, computational predictions and data from related compounds provide valuable insights.



Property	Value	Source
XLogP3	3.1	PubChem (Computed)
Hydrogen Bond Donor Count	1	PubChem (Computed)
Hydrogen Bond Acceptor Count	4	PubChem (Computed)
Rotatable Bond Count	2	PubChem (Computed)
Topological Polar Surface Area	50.2 Ų	PubChem (Computed)
Heavy Atom Count	18	PubChem (Computed)
Complexity	331	PubChem (Computed)

Note: The properties listed above are computationally predicted and may differ from experimental values.

Pharmacology Mechanism of Action

Budralazine exerts its pharmacological effects primarily through direct vasodilation of arterial smooth muscle. While the precise molecular mechanism is not fully elucidated, experimental evidence suggests it shares similarities with hydralazine. The proposed mechanisms include:

- Inhibition of Calcium Fluxes: Budralazine likely interferes with the influx and/or release of
 calcium ions within vascular smooth muscle cells. Calcium ions are essential for the
 contractile process of these cells. By reducing intracellular calcium concentrations,
 budralazine leads to muscle relaxation and vasodilation.
- Direct Effect on Vascular Smooth Muscle: Studies have shown that **budralazine** has a direct relaxing effect on vascular smooth muscle, independent of the endothelium.

The vasodilatory action of **budralazine** results in a decrease in peripheral resistance, leading to a reduction in blood pressure.

Pharmacological Profile



Comparative studies with hydralazine have revealed key aspects of **budralazine**'s pharmacological profile:

- Antihypertensive Effect: Oral administration of budralazine produces a dose-dependent and sustained antihypertensive effect. It is reported to be 2-3 times less potent than hydralazine in this regard.[1]
- Effects on Plasma Renin Activity: **Budralazine** is approximately 8 times less potent than hydralazine in increasing plasma renin activity in normotensive rats.[1]
- Other Pharmacological Effects: At effective antihypertensive doses, budralazine has been observed to inhibit spontaneous motor activity, gastrointestinal propulsion, gastric emptying rate, gastric secretion, and urine output in animal models. These effects are generally less potent than those produced by hydralazine.[1]

Experimental Protocols

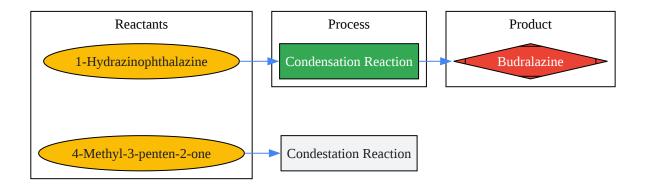
Detailed experimental protocols for the synthesis and analysis of **budralazine** are not widely published. However, methodologies for the related compound, hydralazine, can serve as a valuable starting point for developing protocols for **budralazine**.

Synthesis

The synthesis of phthalazine derivatives often involves the condensation of a phthalic acid derivative with a hydrazine compound. For **budralazine**, a potential synthetic route would involve the reaction of 1-hydrazinophthalazine with 4-methyl-3-penten-2-one.

DOT Script for a potential synthesis workflow:





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Caption: Potential synthesis workflow for budralazine.

Analytical Methods

Various analytical techniques can be employed for the characterization and quantification of **budralazine**. Given its structural similarity to hydralazine, methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are likely to be effective.

4.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be a suitable approach. Key parameters to optimize would include:

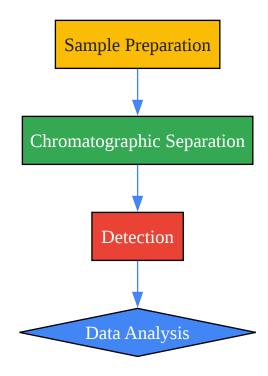
- Column: A C18 column is a common choice for compounds of this nature.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution may be necessary to achieve optimal separation from impurities or metabolites.
- Detection: UV detection at a wavelength corresponding to the absorbance maximum of budralazine.

4.2.2. Gas Chromatography (GC)



GC can also be used, potentially with a nitrogen-phosphorus detector (NPD) for enhanced sensitivity and selectivity, given the nitrogen-rich structure of **budralazine**. Derivatization may be required to improve volatility and thermal stability.

DOT Script for a general analytical workflow:



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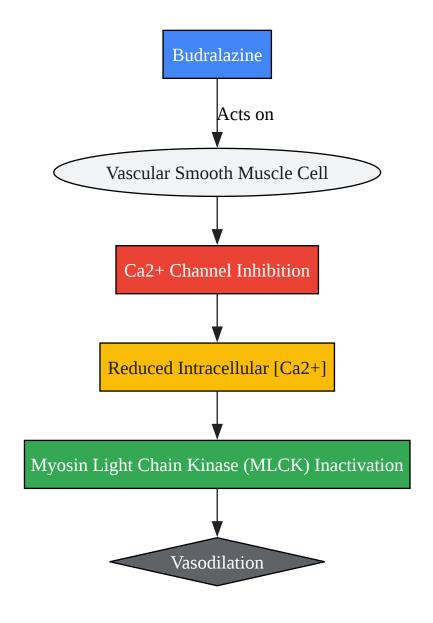
Caption: General analytical workflow for budralazine.

Signaling Pathways

The vasodilatory effect of **budralazine** is mediated by its action on vascular smooth muscle cells. The signaling pathway, while not fully elucidated for **budralazine** specifically, is believed to be analogous to that of hydralazine, which involves the modulation of intracellular calcium levels.

DOT Script for the proposed signaling pathway:





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Caption: Proposed signaling pathway of budralazine.

Conclusion

Budralazine is a vasodilator with a pharmacological profile similar to, but less potent than, hydralazine. Its direct action on vascular smooth muscle, likely through the inhibition of calcium fluxes, leads to its antihypertensive effects. While more research is needed to fully characterize its physicochemical properties and to develop and validate specific analytical and synthetic protocols, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this compound. The provided conceptual



frameworks for synthesis, analysis, and signaling pathways offer starting points for further investigation into the therapeutic potential of **budralazine**.

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References

- 1. Antihypertensive and general pharmacological properties of budralazine PubMed [pubmed.ncbi.nlm.nih.gov]
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